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molecular formula C8H6ClFO2 B3038107 2-(4-Chlorophenyl)-2-fluoroacetic acid CAS No. 74590-69-5

2-(4-Chlorophenyl)-2-fluoroacetic acid

Cat. No. B3038107
M. Wt: 188.58 g/mol
InChI Key: RLCNEBPZNGMKMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04215044

Procedure details

A solution of 29.92 g (0.095 mol) of the aforesaid β,β-bis(trimethylsiloxy)p-chlorostyrene in 300 ml of CFCl3 was cooled to -70° C. and 9.88 g (0.095 mol) of trifluoromethyl hypofluorite were passed into the solution over a period of 2 hours. The mixture was allowed to warm to room temperature and evaporated to dryness under reduced pressure. The resultant white solid residue was stirred with 10 ml of water for approximately 10 minutes. The solids were recrystallized from 1 l of hexane to give 9.38 g (53% yield) of p-chlorophenylfluoroacetic acid as shiny white crystals, mp 66°-68° C.; 1H NMR (CDCl3) δ5.75 (d, J≅47 Hz, 1H), δ7.35 ppm (s, 4H), δ10.95 (s, 1H); 19F NMR (CDCl3) δ-182.60 (d, J≅47 Hz).
Name
β,β-bis(trimethylsiloxy)p-chlorostyrene
Quantity
29.92 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
9.88 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[O:3][C:4]([O:13][Si](C)(C)C)=[CH:5][C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][CH:7]=1.[F:20]OC(F)(F)F>C(Cl)(Cl)(Cl)F>[Cl:12][C:9]1[CH:10]=[CH:11][C:6]([CH:5]([F:20])[C:4]([OH:13])=[O:3])=[CH:7][CH:8]=1

Inputs

Step One
Name
β,β-bis(trimethylsiloxy)p-chlorostyrene
Quantity
29.92 g
Type
reactant
Smiles
C[Si](OC(=CC1=CC=C(C=C1)Cl)O[Si](C)(C)C)(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
C(F)(Cl)(Cl)Cl
Step Two
Name
Quantity
9.88 g
Type
reactant
Smiles
FOC(F)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resultant white solid residue was stirred with 10 ml of water for approximately 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solids were recrystallized from 1 l of hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C(=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.38 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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